molecular formula C10H17NO2 B1167711 diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester CAS No. 105786-35-4

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester

Cat. No.: B1167711
CAS No.: 105786-35-4
M. Wt: 183.25 g/mol
InChI Key: UIFFSCXLBNDAFP-RYPBNFRJSA-N
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Description

diexo-3-Amino-bicyclo[221]heptane-2-carboxylic acid ethyl ester is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies This compound is characterized by its bicyclo[221]heptane framework, which is a common motif in many natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester typically involves the use of functionalized aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare this compound. This process involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the amino group and ester functionality allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

CAS No.

105786-35-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7+,8+,9-/m1/s1

InChI Key

UIFFSCXLBNDAFP-RYPBNFRJSA-N

SMILES

CCOC(=O)C1C2CCC(C2)C1N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N

Canonical SMILES

CCOC(=O)C1C2CCC(C2)C1N

Synonyms

DIEXO-3-AMINO-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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